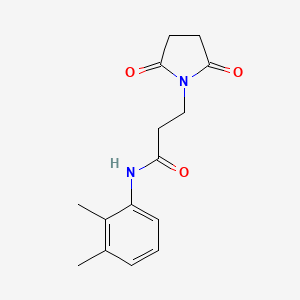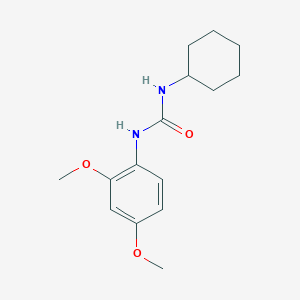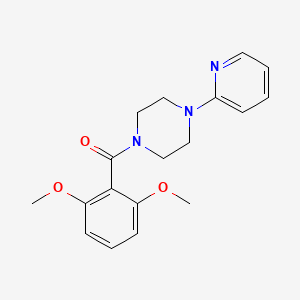
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as DPA, is a synthetic compound that has been widely used in scientific research. DPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4) which plays a crucial role in the regulation of glucose metabolism.
Wirkmechanismus
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide acts as a competitive inhibitor of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose tolerance and lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on glucose metabolism, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of this enzyme in various physiological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide research. One area of interest is the development of more potent and selective DPP-4 inhibitors, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound as a tool to study the role of DPP-4 in other physiological processes, such as immune function and cancer. Additionally, the potential neuroprotective effects of this compound warrant further investigation, particularly in the context of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction between 2,3-dimethylphenyl isocyanate and N-acetyl-3-aminopropanal in the presence of a catalyst. The resulting product is then treated with acetic anhydride and pyridine to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been extensively used in scientific research as a tool to study the role of DPP-4 in glucose metabolism and other physiological processes. DPP-4 inhibitors such as this compound have shown promise in the treatment of type 2 diabetes, as they increase insulin secretion and improve glucose tolerance. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of conditions, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-3-5-12(11(10)2)16-13(18)8-9-17-14(19)6-7-15(17)20/h3-5H,6-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJYPBXCBWRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)


![1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)

![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)



![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)

![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)